Cas no 87694-51-7 (Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester)

Carbamic acid, N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethyl ester, is a chiral carbamate derivative with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its stereospecific structure, featuring a (1S,2S) configuration and a tert-butoxycarbonyl (Boc) protecting group, enhances its utility in peptide coupling and controlled-release reactions. The methoxymethylamino carbonyl moiety offers stability under mild conditions while enabling selective deprotection. This compound is particularly valuable for constructing complex molecular architectures with high enantiomeric purity. Its well-defined stereochemistry and functional group compatibility make it suitable for research in medicinal chemistry and fine chemical synthesis. Proper handling under inert conditions is recommended to preserve its reactivity and integrity.
Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester structure
87694-51-7 structure
Product Name:Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester
CAS No:87694-51-7
MF:C13H26N2O4
MW:274.356544017792
MDL:MFCD00151874
CID:708901
PubChem ID:11254339
Update Time:2025-10-28

Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester
    • BOC-ILE-N(OCH3)CH3
    • BOC-ILE-NME(OME)
    • Boc-isoleucine-N-methoxy-N-methylamide
    • BOC-L-ISOLEUCINE N,O-DIMETHYLHYDROXAMIDE
    • BOC-L-ISOLEUCINE N-METHOXY-N-METHYL AMIDE
    • N-(tert-butoxycarbonyl)-L-isoleucine N'-methoxy-N'-methylamide
    • 1,1-Dimethylethyl N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]carbamate (ACI)
    • Carbamic acid, [(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]- (ZCI)
    • BOC-L-ILE-NME(OME)
    • N2-{[(1,1-dimethylethyl)oxy]carbonyl}-N1-methyl-N1-(methyloxy)-L-isoleucinamide
    • tert-Butyl ((2S,3S)-1-(Methoxy(methyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
    • 87694-51-7
    • D95482
    • MFCD00151874
    • N-alpha-t-Butyloxycarbonyl-N-methyl-N-methyloxy-L-isoleucine amide
    • SCHEMBL1204596
    • QOGDJNZWRYUFQH-UWVGGRQHSA-N
    • CS-0014009
    • tert-butyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate
    • tert-butyl N-[(1S,2S)-1-[methoxy(methyl)carbamoyl]-2-methylbutyl]carbamate
    • AKOS030212262
    • AS-78016
    • MDL: MFCD00151874
    • Inchi: 1S/C13H26N2O4/c1-8-9(2)10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t9-,10-/m0/s1
    • InChI Key: QOGDJNZWRYUFQH-UWVGGRQHSA-N
    • SMILES: [C@H]([C@@H](C)CC)(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 274.18900
  • Monoisotopic Mass: 274.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • PSA: 67.87000
  • LogP: 2.33650

Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Pricemore >>

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Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: 1-Hydroxybenzotriazole ;  0 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  15 min, 0 °C
1.4 0 °C
1.5 Reagents: 4-Methylmorpholine ;  0 °C; 0 °C → rt; 14 h, rt
Reference
Pyrrole-based scaffolds for turn mimics
Ko, Eunhwa; et al, Organic Letters, 2011, 13(5), 980-983

Production Method 2

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole ,  Diisopropylethylamine Solvents: Dichloromethane ;  12 h, 0 °C
Reference
Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides
Mali, Sachitanand M.; et al, Organic & Biomolecular Chemistry, 2011, 9(19), 6566-6574

Production Method 3

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, -15 °C
Reference
Studies towards the total synthesis of Sch 56036; isoquinolinone synthesis and the synthesis of phenanthrenes
Walker, Edward R.; et al, Tetrahedron Letters, 2005, 46(38), 6537-6540

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
Reference
Discovery and parallel synthesis of a new class of cathepsin K inhibitors
Smith, Roger A.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(22), 2951-2954

Production Method 5

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  1-Hydroxybenzotriazole Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: 4-Methylmorpholine ;  0 °C; 14 h, 25 °C
Reference
Universal Peptidomimetics
Ko, Eunhwa; et al, Journal of the American Chemical Society, 2011, 133(3), 462-477

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 d, 20 °C
2.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, -15 °C
Reference
Studies towards the total synthesis of Sch 56036; isoquinolinone synthesis and the synthesis of phenanthrenes
Walker, Edward R.; et al, Tetrahedron Letters, 2005, 46(38), 6537-6540

Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Raw materials

Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Preparation Products

Additional information on Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester

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Carbamic Acid Derivative: CAS No. 87694-51-7

Carbamic acid, a versatile compound in organic chemistry, has been the focus of extensive research due to its wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Among its derivatives, the compound with CAS No. 87694-51-7, specifically N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]carbamic acid, has garnered significant attention for its unique structural properties and potential utility in drug design and agricultural chemicals.

The structural complexity of this compound is evident from its IUPAC name: Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl], 1,1-dimethylethylester. This derivative incorporates a chiral center at the (1S,2S) configuration, which is critical for its stereochemical properties and biological activity. The presence of a methoxymethylamino group further enhances its functional versatility, making it a promising candidate for enzyme inhibition studies and bioactive molecule development.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed asymmetric catalysis to achieve high enantiomeric excess in the preparation of the (1S,2S) stereoisomer. This approach not only ensures the desired stereochemistry but also aligns with green chemistry principles by minimizing waste and improving atom economy.

In terms of applications, this carbamic acid derivative has shown potential as a lead compound in the development of herbicides and insecticides. Its ability to inhibit key enzymes involved in plant growth regulation has been validated through in vitro assays. Furthermore, studies on its pharmacokinetic profile suggest favorable absorption and bioavailability characteristics, making it a strong candidate for further preclinical testing.

The integration of computational chemistry tools has significantly accelerated the exploration of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. Additionally, molecular docking studies have revealed potential binding modes with target proteins, offering valuable guidance for structure-based drug design.

Looking ahead, the development of this compound into a commercial product will depend on several factors, including its efficacy in field trials and regulatory approval processes. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this area.

In conclusion, CAS No. 87694-51-7 represents a significant advancement in carbamic acid chemistry with promising applications across multiple domains. Continued research into its synthesis, characterization, and biological activity will undoubtedly pave the way for novel therapeutic and agricultural solutions. ]]>

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